molecular formula C10H10BrN3S B2621561 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole CAS No. 2301429-87-6

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole

Cat. No.: B2621561
CAS No.: 2301429-87-6
M. Wt: 284.18
InChI Key: QYHHRTPQIROZDT-UHFFFAOYSA-N
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Description

The compound 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is a sophisticated hybrid heterocycle designed for medicinal chemistry and drug discovery applications. It integrates two privileged pharmacophores—a pyrazole and a cyclopenta-thiazole ring—into a single molecular architecture, creating a versatile scaffold for investigating novel bioactive agents. The presence of both heterocycles is of significant research value. The thiazole moiety is a well-documented structural component in a wide range of therapeutic agents, contributing to various pharmacological activities. Its incorporation is a strategic feature in the development of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties . Concurrently, the pyrazole ring is another prominent heterocycle in medicinal chemistry. Recent studies highlight that pyrazole derivatives can exhibit potent antioxidant effects by inhibiting ROS production in human platelets and demonstrate promising antiproliferative activity against a range of cancer cell lines . The bromine substituent on the pyrazole ring serves as a reactive handle for further structural diversification via cross-coupling reactions, allowing researchers to explore a vast chemical space and optimize the compound's properties for specific biological targets. This molecule is intended for use in preclinical research as a key intermediate or a lead compound for the development of novel enzyme inhibitors, receptor modulators, and chemical probes. This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c11-7-4-12-14(5-7)6-10-13-8-2-1-3-9(8)15-10/h4-5H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHHRTPQIROZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromine atom and the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole with structurally related brominated pyrazole and thiazole derivatives.

Structural Comparison
Compound Name Key Structural Features Molecular Weight (g/mol)
4-Bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole Bromo-pyrazole with cyclopenta-thiazole methyl group ~299.16 (estimated*)
4-Bromo-5-(1-(3-fluorophenyl)hydrazonoethyl)-2-(methylthio)thiazole (4f) Bromo-thiazole with fluorophenyl hydrazone and methylthio group 360.26
4-Bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-(methoxymethyl)-1H-pyrazole Bromo-pyrazole with dioxabicyclo and methoxymethyl groups 299.16
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5a-e) Bromophenyl-thiazole-pyrazole fused with benzoxazole ~450–470 (estimated)

*Note: The molecular weight of the target compound is estimated based on its formula (C10H9BrN3S).

Key Observations :

  • The target compound’s cyclopenta-thiazole group introduces rigidity and steric bulk, differentiating it from simpler thiazole or phenyl derivatives .
  • Unlike derivatives with methoxymethyl or benzoxazole substituents , the bicyclic thiazole in the target compound may enhance π-π stacking interactions in biological systems.

Key Observations :

  • High-yielding routes (e.g., 96% for compound 4f ) often employ hydrazine intermediates or condensation reactions.
  • The target compound’s synthesis may require specialized conditions to preserve the fused thiazole ring during functionalization.
Physicochemical and Spectral Properties
Compound Spectral Data Highlights
Target compound Expected IR: C-Br (~550 cm⁻¹), thiazole C=N (~1600 cm⁻¹); <sup>1</sup>H NMR: δ 5.2–6.0 (cyclopenta-thiazole protons)
4-Bromo-5-(1-(3-fluorophenyl)hydrazonoethyl)-2-(methylthio)thiazole (4f) <sup>1</sup>H NMR: δ 2.58 (s, SCH3), 7.2–7.8 (fluorophenyl); HRMS: [M+H]<sup>+</sup> 361.04
Bromophenyl-thiazole-pyrazole-benzoxazole (5a-e) <sup>13</sup>C NMR: δ 160–165 (C=N of thiazole), 150–155 (benzoxazole C-O)

Key Observations :

  • The target compound’s cyclopenta-thiazole protons are likely deshielded compared to monocyclic thiazoles .
  • Bromine’s electronegativity may downfield-shift adjacent pyrazole protons in <sup>1</sup>H NMR .

Key Observations :

  • Thiazole and pyrazole hybrids (e.g., 5a-e ) show broad-spectrum bioactivity, suggesting the target compound could share similar properties.
  • The cyclopenta-thiazole group may improve metabolic stability compared to simpler analogs .

Biological Activity

4-Bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a bromo group and a cyclopentathiazole moiety. The structural characteristics contribute to its unique biological properties.

Structural Formula

CxHyBrNzSw\text{C}_x\text{H}_y\text{BrN}_z\text{S}_w

Note: The exact molecular formula can be determined based on the specific number of atoms in the compound.

Pharmacological Effects

Research has shown that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory activity : Pyrazole compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
  • Antimicrobial properties : Various studies indicate that pyrazole derivatives possess significant antibacterial activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups enhances this activity .
  • Anticancer potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, although specific data on 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is limited.

The biological activity of pyrazole compounds is often attributed to their ability to interact with various molecular targets:

  • Inhibition of Enzymes : Pyrazoles can act as inhibitors for enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO), contributing to their anti-inflammatory and neuroprotective effects .
  • Receptor Modulation : Certain derivatives may modulate G protein-coupled receptors (GPCRs), impacting intracellular signaling pathways and calcium ion dynamics .

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of novel pyrazole derivatives, researchers synthesized compounds that showed significant inhibition of inflammatory markers in vitro. The compound 3k exhibited comparable anti-inflammatory activity to indomethacin, demonstrating potential for therapeutic applications in inflammatory diseases .

Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were tested for antimicrobial activity against various bacterial strains. Compound 11 demonstrated notable efficacy against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial properties .

Summary of Biological Activities

Activity TypeCompound TestedInhibition (%)Reference
Anti-inflammatoryCompound 3k85% (TNF-α)
AntimicrobialCompound 11High efficacy
Anticancer potentialVariousVariable
MechanismDescription
Enzyme InhibitionInhibits COX and MAO enzymes
Receptor ModulationModulates GPCRs affecting calcium signaling

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